molecular formula C9H19N3O B7861317 2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

Cat. No.: B7861317
M. Wt: 185.27 g/mol
InChI Key: PFNORFUEKBTYCS-UHFFFAOYSA-N
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Description

. This compound features an amine group attached to a piperidine ring, which is further substituted with a methyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide typically involves the reaction of 1-methyl-piperidin-4-ylmethylamine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

  • Hydrolysis: Acidic or basic hydrolysis conditions can be used to cleave the amide bond.

Major Products Formed:

  • Oxidation: The oxidation of the compound may yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives.

  • Hydrolysis: Hydrolysis can lead to the formation of the corresponding amine and carboxylic acid.

Scientific Research Applications

2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, facilitating studies on biological processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is similar to other compounds in the piperidine and amide classes. Some similar compounds include:

  • N-(1-methyl-piperidin-4-ylmethyl)-acetamide: This compound lacks the amino group present in this compound.

  • 2-Amino-N-(piperidin-4-ylmethyl)-acetamide: This compound has a piperidine ring without the methyl substitution.

  • N-(1-methyl-piperidin-4-ylmethyl)-propionamide: This compound has a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-[(1-methylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-12-4-2-8(3-5-12)7-11-9(13)6-10/h8H,2-7,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNORFUEKBTYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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